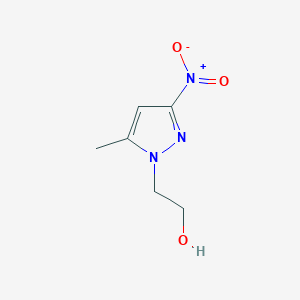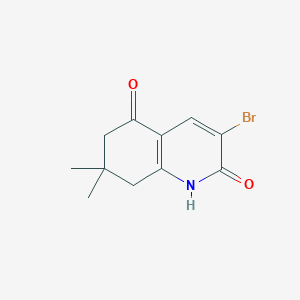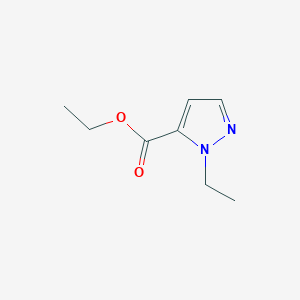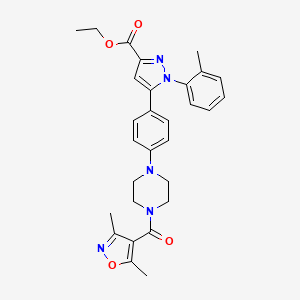
(1-Isopropyl-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
“(1-Isopropyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C7H12N2O . It has a molecular weight of 140.19 . This compound is typically stored in a dry, sealed environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-4,6,10H,5H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid, semi-solid, liquid, or lump substance . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
- (1-Isopropyl-1H-pyrazol-5-yl)methanol and its derivatives are often synthesized for use as precursors in the creation of biomimetic chelating ligands. One example is the preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process, highlighting the compound's potential in synthetic chemistry (Gaynor, McIntyre & Creutz, 2023).
Antimicrobial Activity
- Some derivatives of this compound have shown promising antimicrobial properties. For instance, compounds synthesized by combining chalcones with isoniazid demonstrated significant activity against common pathogens, with methoxy group-containing compounds showing particularly high efficacy (Kumar, Meenakshi, Kumar & Kumar, 2012).
Computational Synthesis Studies
- Computational studies have been conducted on the synthesis of new pyrazolyl α-amino esters derivatives using this compound and its variants. These studies help in understanding the feasibility of reactions and in establishing economical synthesis strategies for active biomolecules (Mabrouk et al., 2020).
Crystal Growth and Analysis
- The crystal growth of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, a derivative of this compound, has been studied. These studies involve characterizing the crystals through various techniques and understanding their thermal stability and dielectric properties, indicating the compound's potential in materials science (Vyas et al., 2012).
Metal Extraction
- Pyrazole derivatives, including those related to this compound, have been used in the selective extraction of metal ions such as iron and cadmium from aqueous solutions. This indicates their potential in environmental and analytical chemistry applications (Lamsayah et al., 2015).
Safety and Hazards
“(1-Isopropyl-1H-pyrazol-5-yl)methanol” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using protective clothing and eye protection .
Propriétés
IUPAC Name |
(2-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-7(5-10)3-4-8-9/h3-4,6,10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDPTLIWTZTAEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)
![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)



![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)
![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B3070997.png)



![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)

